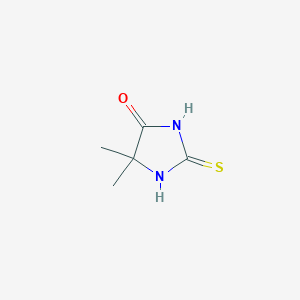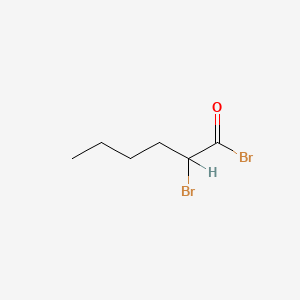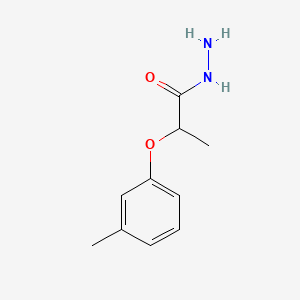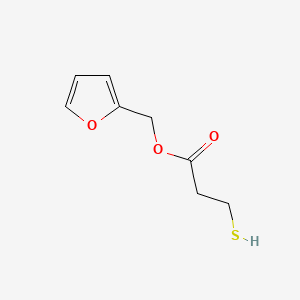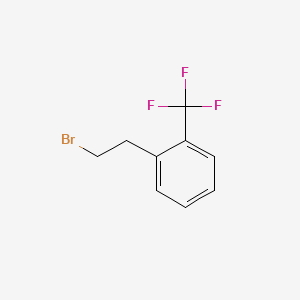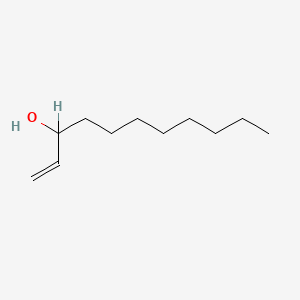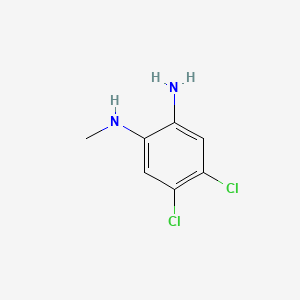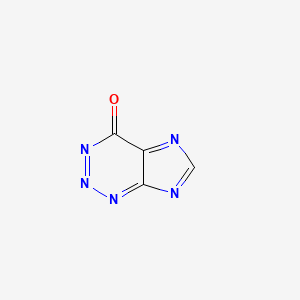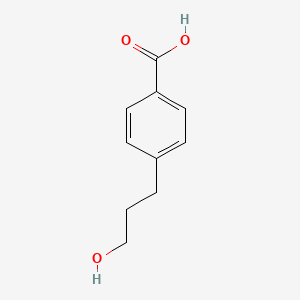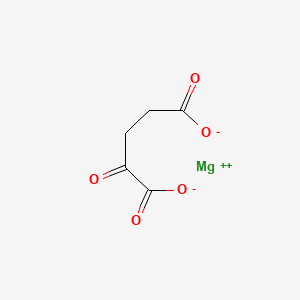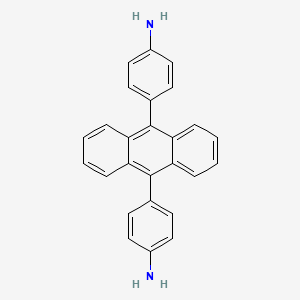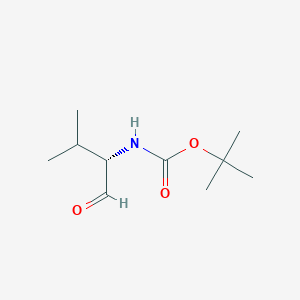
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
Descripción general
Descripción
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate, also known as t-butyl carbamate, is an organic compound with a variety of applications in organic chemistry. It is a versatile reagent that can be used as a protecting group for amines, as a catalyst for a variety of reactions, and as a reactant in synthesis of a wide range of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Diels‐Alder Reaction : This chemical compound is used in the preparation of hexahydroindolinones, employing Diels‐Alder reactions as a key step in the synthesis process (Padwa, Brodney, & Lynch, 2003).
Structural Characterization : Carbamate derivatives, including tert-butyl 3-methyl-1-oxobutan-2-yl carbamate, have been synthesized and characterized for their molecular structures, investigating interactions like hydrogen bonds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Antibacterial Activity : A series of carbamate derivatives, including tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate, have been synthesized and evaluated for their antibacterial properties (Prasad, 2021).
Crystallography and Bonding : Research has focused on the crystal structures of carbamate derivatives, analyzing their hydrogen and halogen bonding interactions (Baillargeon et al., 2017).
Synthesis Techniques : Efficient methods for the synthesis of tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate have been developed, focusing on cost efficiency and yield (Li et al., 2015).
Stereoselective Synthesis : This compound has been used in highly stereoselective asymmetric aldol reactions for the synthesis of protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
Photocatalysis Applications : In photoredox-catalyzed reactions, this compound has been utilized for the synthesis of diverse amino pyrimidines and chromones (Wang et al., 2022).
Asymmetric Mannich Reaction : The compound has been synthesized via asymmetric Mannich reaction, highlighting its utility in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Functionalized Carbamates Synthesis : It serves as a precursor in the synthesis of functionalized carbamates, which are important in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Epoxidation Reactions : This compound is used in the synthesis of epoxyketones, particularly in bioinspired manganese-catalyzed epoxidation reactions (Qiu, Xia, & Sun, 2019).
Natural Product Synthesis : It is utilized in the synthesis of intermediates for natural products, highlighting its role in the synthesis of compounds with biological activity (Tang et al., 2014).
Intermediates in Biologically Active Compounds : This carbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBXYLOSIKZGL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426063 | |
| Record name | CMLDBU00000315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79069-51-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-formyl-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CMLDBU00000315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

